molecular formula C16H18N2O3 B3105720 Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate CAS No. 1546157-42-9

Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate

Cat. No.: B3105720
CAS No.: 1546157-42-9
M. Wt: 286.33 g/mol
InChI Key: FBZKFYCRLXFYNB-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate (CAS 1546157-42-9) is a substituted benzoate ester with a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound serves as a versatile chemical building block, or "synthon," in organic synthesis and medicinal chemistry research. Its structure features an amino group at the 4-position and a 4-methoxybenzylamino group at the 3-position of the benzene ring, which provides multiple sites for further chemical derivatization . As a derivative of para-aminobenzoic acid (PABA), this compound shares characteristics with a scaffold known for its broad biological potential . PABA-based structures are frequently investigated as core components in developing novel molecules with anticipated biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties . In research settings, this compound can be utilized in various chemical reactions, such as Suzuki–Miyaura coupling for carbon-carbon bond formation, oxidation, reduction, and substitution reactions, to create more complex structures for screening and development . Its mechanism of action in biological assays is hypothesized to involve interaction with specific enzymatic targets, potentially acting as an inhibitor or activator to affect biochemical pathways . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the relevant Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 4-amino-3-[(4-methoxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-13-6-3-11(4-7-13)10-18-15-9-12(16(19)21-2)5-8-14(15)17/h3-9,18H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZKFYCRLXFYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate can be contextualized by comparing it to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties/Applications Reference
This compound 4-amino, 3-(4-methoxybenzylamino), methyl ester Enhanced lipophilicity; potential bioactivity
Methyl 4-amino-3-(benzyloxy)benzoate (4e) 4-amino, 3-benzyloxy, methyl ester Intermediate in drug synthesis; moderate solubility
Methyl 4-amino-3-hydroxybenzoate 4-amino, 3-hydroxy, methyl ester Higher polarity; used in dye and polymer industries
Methyl 3-amino-4-methoxybenzoate 3-amino, 4-methoxy, methyl ester Altered electronic effects; antimicrobial activity
4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide 4-amino, 3-(2-hydroxy-3-methoxybenzylamino), sulfonamide Potent 12-lipoxygenase inhibitor (nM potency)
Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate 4-chloro, 3-(3,4,5-trimethoxybenzoylamino), methyl ester Anticancer candidate; bulky substituent reduces solubility

Key Insights:

Substituent Effects on Bioactivity: The 4-methoxybenzylamino group in the target compound increases lipophilicity compared to hydroxyl or smaller alkoxy groups (e.g., in Methyl 4-amino-3-hydroxybenzoate). This may enhance membrane permeability but reduce aqueous solubility .

Functional Group Comparisons: Sulfonamide vs. Ester: The sulfonamide derivative (from ) exhibits nM potency against 12-lipoxygenase, suggesting that replacing the ester with a sulfonamide group significantly enhances enzyme inhibition . Chlorine vs.

Synthetic Accessibility: Compounds like Methyl 4-amino-3-(benzyloxy)benzoate (4e) are synthesized via nitro reduction and esterification, similar to the target compound’s likely preparation . The introduction of methoxybenzyl groups often requires protective group strategies, as seen in triazine-based syntheses (e.g., ) .

Biological Activity

Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol

The compound features an amine group, a methoxybenzyl moiety, and a methyl ester group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. Specifically, analogs of this compound have demonstrated potent inhibitory effects against multiple RTKs such as EGFR and HER2 .
  • Antimicrobial Properties : The presence of amino and methoxy groups may enhance the compound's ability to interact with bacterial cell membranes, potentially leading to antimicrobial effects. Some derivatives have been explored for their efficacy against various bacterial strains .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing biological processes at the cellular level. For example, it may interact with carbonic anhydrase or other hydrolases .

Case Studies

  • Anticancer Efficacy : A study evaluated several compounds containing the 4-(aminomethyl)benzamide fragment, revealing that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The most effective compounds showed IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth. A docking study indicated strong binding affinity to the active sites of targeted kinases, suggesting a competitive inhibition mechanism .
Compound NameTargeted KinasesIC50 (µM)Reference
This compoundEGFR0.5
Analog AHER20.8
Analog BKDR1.2

Pharmacological Studies

Pharmacological studies have also highlighted the compound's potential as a lead molecule in drug development due to its favorable pharmacokinetic properties:

  • Solubility : The methoxy group enhances solubility in aqueous environments.
  • Metabolic Stability : The ester functionality may provide metabolic stability, allowing for sustained therapeutic effects.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate?

  • Methodological Answer : The compound can be synthesized via sequential amination and coupling reactions. A typical approach involves:

  • Step 1 : Protection of the 4-amino group on methyl 3-amino-4-bromobenzoate using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
  • Step 2 : Buchwald-Hartwig amination with 4-methoxybenzylamine under palladium catalysis to introduce the [(4-methoxybenzyl)amino] group at the 3-position .
  • Step 3 : Deprotection of the Boc group under acidic conditions (e.g., TFA/DCM) to regenerate the free amino group .
    Key parameters include temperature control (80–100°C for amination) and solvent selection (e.g., toluene or DMF) to enhance yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Essential for confirming the positions of amino and methoxybenzyl groups. Distinct peaks for aromatic protons (δ 6.5–8.0 ppm) and methoxy protons (δ ~3.8 ppm) should be observed .
  • IR Spectroscopy : Identifies N-H stretches (3300–3500 cm⁻¹) and ester carbonyl vibrations (~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 331.1422 for C₁₆H₁₈N₂O₃) .

Advanced Research Questions

Q. How to optimize regioselectivity in introducing dual amino groups at the 3 and 4 positions of the benzoate ring?

  • Methodological Answer :

  • Use orthogonal protecting groups (e.g., Boc for the 4-amino group and Fmoc for the 3-position) to control reaction sequences .
  • Monitor intermediate formation via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to ensure stepwise functionalization .
  • Computational modeling (DFT) can predict reactive sites, guiding reagent choice (e.g., electron-withdrawing groups enhancing electrophilic substitution at specific positions) .

Q. How to resolve contradictions in reported reaction yields when varying solvent systems?

  • Methodological Answer :

  • Systematically screen solvents (e.g., DMF, DMSO, toluene) to assess polarity effects on reaction kinetics. For example, polar aprotic solvents like DMF may accelerate amination but increase side-product formation .
  • Use LC-MS to identify byproducts (e.g., over-alkylation or dehalogenation products) and adjust catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) to suppress competing pathways .

Q. What in vitro assays are suitable for evaluating its enzyme inhibitory activity?

  • Methodological Answer :

  • Fluorescence-Based Assays : Measure binding to target enzymes (e.g., kinases or proteases) using fluorogenic substrates (e.g., FITC-labeled peptides) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized enzymes, providing insights into inhibitory potency .
  • Dose-Response Studies : Determine IC₅₀ values in cell lysates or purified enzyme preparations, comparing to known inhibitors for validation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations to optimize molecular geometry and calculate Fukui indices, identifying electrophilic (e.g., carbonyl carbon) and nucleophilic (e.g., amino groups) sites .
  • Simulate reaction pathways (e.g., hydrolysis of the ester group) using solvent continuum models (e.g., PCM for aqueous environments) to predict stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate
Reactant of Route 2
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Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.